Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate
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Overview
Description
Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is a chemical compound that belongs to the quinoxaline family Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring This particular compound is characterized by the presence of a fluorophenyl group, a methyl ester, and a dihydroquinoxaline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-fluoroaniline with diethyl oxalate to form an intermediate, which is then cyclized to produce the quinoxaline core. The final step involves esterification with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinoxaline derivatives with varying degrees of oxidation.
Reduction: Alcohol derivatives of the original compound.
Substitution: Substituted quinoxaline derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit histone deacetylases, which play a critical role in gene expression regulation. This inhibition can result in altered cellular functions and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)-6-methyl-3-oxo-3,4-dihydroquinoxaline: A structural analog with a methyl group instead of a carboxylate ester.
Methyl 6-amino-4-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-2-carboxylate: Another analog with an amino group at a different position.
Uniqueness
Methyl 2-(4-fluorophenyl)-3-oxo-3,4-dihydroquinoxaline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H11FN2O3 |
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Molecular Weight |
298.27 g/mol |
IUPAC Name |
methyl 2-(4-fluorophenyl)-3-oxo-4H-quinoxaline-6-carboxylate |
InChI |
InChI=1S/C16H11FN2O3/c1-22-16(21)10-4-7-12-13(8-10)19-15(20)14(18-12)9-2-5-11(17)6-3-9/h2-8H,1H3,(H,19,20) |
InChI Key |
JPFCQBKYIPOPQD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C(=O)N2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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